1H-1,2,4-Triazole, 3-(heptadecafluorooctyl)-5-methyl-
Description
1H-1,2,4-Triazole derivatives are heterocyclic compounds characterized by a five-membered ring containing three nitrogen atoms. The compound 1H-1,2,4-Triazole, 3-(heptadecafluorooctyl)-5-methyl- features a heptadecafluorooctyl group (-C₈F₁₇) at position 3 and a methyl group (-CH₃) at position 3. The heptadecafluorooctyl substituent imparts exceptional hydrophobicity, chemical inertness, and thermal stability, making this compound distinct from non-fluorinated analogs. Such fluorinated triazoles are often explored for applications in specialty materials, surfactants, or agrochemicals due to their resistance to degradation and unique surface-active properties .
Properties
CAS No. |
667873-26-9 |
|---|---|
Molecular Formula |
C11H4F17N3 |
Molecular Weight |
501.14 g/mol |
IUPAC Name |
3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-5-methyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C11H4F17N3/c1-2-29-3(31-30-2)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1H3,(H,29,30,31) |
InChI Key |
QIVGTYHMRCZPQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole, 3-(heptadecafluorooctyl)-5-methyl- typically involves the cyclization of appropriate precursors. The reaction conditions often require the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as copper salts .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,4-Triazole, 3-(heptadecafluorooctyl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the heptadecafluorooctyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized triazoles .
Scientific Research Applications
1H-1,2,4-Triazole, 3-(heptadecafluorooctyl)-5-methyl- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 3-(heptadecafluorooctyl)-5-methyl- involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes by binding to their active sites, thereby disrupting essential biochemical pathways . The fluorinated group enhances its binding affinity and stability, making it a potent inhibitor .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent-Driven Property Variations
The table below highlights key structural differences and their implications:
- Fluorinated vs. Non-Fluorinated Derivatives: The heptadecafluorooctyl group in the target compound enhances lipophilicity and chemical resistance compared to amino (-NH₂) or thiol (-SH) substituents, which increase polarity and reactivity .
- Biological Activity: While 3-amino-1H-1,2,4-triazole derivatives act as herbicide metabolites, fluorinated triazoles like the target compound are less studied for direct biological activity but are valued in materials science .
Physicochemical Properties
- Solubility: The target compound’s fluorinated chain renders it insoluble in water but soluble in fluorinated solvents (e.g., perfluorohexane). In contrast, amino- or hydroxyl-substituted triazoles exhibit moderate aqueous solubility .
- Thermal Stability: Fluorination increases thermal decomposition temperatures (>300°C) compared to non-fluorinated analogs (e.g., 3-amino-1H-1,2,4-triazole decomposes at ~150°C) .
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